Lamotrigine N-Acetyl N'-Benzyl Lamotrigine N-Acetyl N'-Benzyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205411
InChI:
SMILES:
Molecular Formula: C₁₈H₁₅Cl₂N₅O
Molecular Weight: 388.25

Lamotrigine N-Acetyl N'-Benzyl

CAS No.:

Cat. No.: VC0205411

Molecular Formula: C₁₈H₁₅Cl₂N₅O

Molecular Weight: 388.25

* For research use only. Not for human or veterinary use.

Lamotrigine N-Acetyl N'-Benzyl -

Specification

Molecular Formula C₁₈H₁₅Cl₂N₅O
Molecular Weight 388.25

Introduction

Chemical Structure and Properties

Structural Characteristics

Lamotrigine N-Acetyl N'-Benzyl features the core 1,2,4-triazine-3,5-diamine structure of lamotrigine with key modifications. The presence of an acetyl group (-COCH3) at one nitrogen position and a benzyl group (-CH2Ph) at another creates a unique chimeric molecule. These structural modifications potentially affect its interaction with voltage-gated sodium channels (VGSCs) and other neurological targets .

Structure-Activity Relationship

Research on related chimeric compounds suggests that the incorporation of specific functional groups can dramatically enhance potency against sodium channels. For instance, related compounds containing similar biaryl motifs have demonstrated 250-610-fold greater potency than their parent compounds in transitioning sodium channels to the inactivated state . This suggests that the strategic placement of benzyl and acetyl groups in Lamotrigine N-Acetyl N'-Benzyl may similarly enhance its pharmacological profile.

Synthesis Methodologies

Synthetic Challenges

The synthesis of nitrogen-substituted derivatives presents specific challenges, particularly regarding:

  • Selectivity between multiple nitrogen sites

  • Prevention of racemization when chiral centers are present

  • Purification of final products with high enantiomeric purity

Research on related compounds has utilized techniques such as mixed anhydride coupling (MAC) methods to overcome these challenges, achieving products without racemization of chiral centers .

Pharmacological Activities

Mechanism of Action

Like its parent compound lamotrigine, Lamotrigine N-Acetyl N'-Benzyl likely exerts its primary pharmacological effects through modulation of voltage-gated sodium channels (VGSCs). Related chimeric compounds have demonstrated enhanced ability to transition sodium channels to the inactivated state, suggesting similar mechanisms for this derivative .

Comparative Potency

Research on structurally similar chimeric compounds has demonstrated substantially enhanced potency compared to their parent compounds. The table below presents comparative potency data for related compounds with similar structural modifications:

Compound TypeRelative Potency (IC50)Improvement Factor
Parent Compounds13-85 μM1× (reference)
Chimeric Derivatives0.14-0.34 μM38-610×
Biaryl Motif Compounds31 μM2.7×

Note: Values derived from research on related chimeric compounds

Anticonvulsant Activity

Based on the performance of similar chimeric compounds, Lamotrigine N-Acetyl N'-Benzyl potentially exhibits enhanced anticonvulsant properties. Related compounds have shown excellent activity in animal seizure models, suggesting that the structural modifications present in this derivative may confer similar benefits .

Neuropathic Pain Applications

Pain Modulation Properties

Research on related chimeric compounds has demonstrated significant activity in neuropathic pain models. In the formalin pain model, similar derivatives showed 28-51% reduction in pain responses during the inflammatory phase, suggesting potential applications for Lamotrigine N-Acetyl N'-Benzyl in pain management .

Comparative Efficacy in Pain Models

The table below summarizes findings from the formalin pain model for related chimeric compounds:

CompoundDose (mg/kg)Phase I (Acute) ResponsePhase II (Inflammatory) Response
Related Derivatives5.0-12.039-77% of control49-72% of control
Non-Active Derivatives7.0-12.085-114% of control98-103% of control

Note: Lower percentages indicate greater pain reduction; data derived from research on related compounds

Pharmacokinetic Considerations

Metabolism and Conjugation

Lamotrigine undergoes significant metabolism, primarily through glucuronidation. Research on lamotrigine-N2-glucuronide synthesis provides insights into how Lamotrigine N-Acetyl N'-Benzyl might be metabolized . The presence of acetyl and benzyl groups likely alters the metabolic profile compared to lamotrigine, potentially affecting:

  • Rate of metabolism

  • Metabolic pathways

  • Bioavailability and half-life

Analytical Characterization Methods

Spectroscopic Analysis

Characterization of Lamotrigine N-Acetyl N'-Benzyl would likely employ multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be essential for:

  • Purity determination

  • Separation from synthetic intermediates

  • Quantitative analysis in biological matrices

For chiral compounds with similar structures, HPLC methods using chiral resolving agents such as (R)-(−)-mandelic acid have been employed to assess enantiomeric purity .

Future Research Directions

Structure Optimization

Future research might focus on further optimizing the structure of Lamotrigine N-Acetyl N'-Benzyl by:

  • Exploring variations in the position and nature of the acetyl group

  • Investigating substituted benzyl moieties with electron-withdrawing or electron-donating groups

  • Developing hybrid molecules that incorporate additional pharmacophores

Therapeutic Applications

Additional research is needed to fully characterize:

  • Efficacy in various seizure models beyond those studied for related compounds

  • Comparative safety profile versus lamotrigine

  • Potential applications in other neurological conditions

  • Formulation strategies to optimize delivery and bioavailability

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